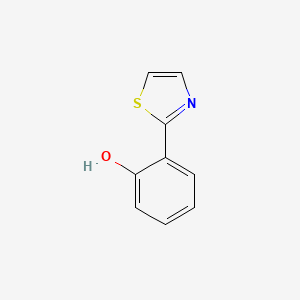
2-(1,3-Thiazol-2-yl)phenol
Vue d'ensemble
Description
“2-(1,3-Thiazol-2-yl)phenol” is an organic compound that belongs to the class of compounds known as 2,4-disubstituted thiazoles . Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . The thiazole nucleus is part of the vitamin B (thiamine) structure .
Synthesis Analysis
Thiazoles are synthesized through several artificial paths and varied physico-chemical factors . For instance, aminothiazole Schiff base ligands were designed by reacting 1,3-thiazol-2-amine and 6-ethoxy-1,3-benzothiazole-2-amine separately with 3-methoxy-2-hydroxybenzaldehyde .Molecular Structure Analysis
The resonating structures of thiazole involve the involvement of d-orbitals of sulfur . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .Chemical Reactions Analysis
Thiazoles are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .Physical And Chemical Properties Analysis
Free thiazole is a light-yellow liquid with an odor similar to pyridine . It shows similar chemical and physical properties to pyridine and pyrimidine, although some of their derivatives behave similarly to the thiophene and furan .Applications De Recherche Scientifique
Corrosion Inhibition :
- 2-((Thiazole-2-ylimino)methyl)phenol (THYMP), a derivative of 2-(1,3-Thiazol-2-yl)phenol, has been studied as a corrosion inhibitor for the protection of mild steel in acidic environments (Yılmaz, Fitoz, Ergun, & Emregül, 2016).
- Similarly, some thiazoles, like 4-(2-aminothiazole-4-yl) phenol, have been synthesized and evaluated as corrosion inhibitors for copper in acidic solutions (Farahati et al., 2019).
Molecular Docking and Quantum Chemical Calculations :
- Derivatives like 4-Methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazole-1-yl]- 1, 3-thiazole-4-yl}phenol have been analyzed for their molecular structure and spectroscopic data, which are crucial for understanding their chemical properties (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).
Crystal Structure Determination and Intermolecular Interactions :
- The crystal structure of derivatives like 3-(benzo[d]thiazol-2-YL)phenol has been studied, revealing insights into their molecular geometries and intermolecular interactions (Mudsainiyan & Jassal, 2016).
Spectroscopic Studies and Synthesis :
- Research on compounds like Schiff base 2-[(benzo[d]thiazol-2-ylimino)methyl]phenol has involved their synthesis and characterization using various spectroscopic techniques (Yıldız et al., 2010).
Exploration of Intramolecular Hydrogen Bond Interaction :
- The intramolecular hydrogen bond interaction in derivatives like 2-thiazol-2-yl-phenol has been explored, providing insights into their chemical behavior and potential applications (Paul, Ganguly, & Guchhait, 2014).
Synthesis and Antimicrobial Activity :
- Some derivatives, like coumarin thiazole derivative 2-(2-amino-1,3-thiazol-4-yl)-3H-benzo[f]chromen-3-one, have shown antimicrobial activity and potential application in antimicrobial polyurethane coatings (El‐Wahab et al., 2014).
Novel Synthetic Methods and Applications :
- Research has also focused on developing new synthetic methods for derivatives of 2-(1,3-Thiazol-2-yl)phenol, which have various applications in medicinal and organic chemistry (Cherkadu et al., 2016).
Safety And Hazards
Orientations Futures
Thiazoles are an adaptable heterocycle present in several drugs used in the cure of cancer . They have been prepared for expenditure in cancer therapy . The current survey highlights a wide sight on the preparation and biological actions of materials having thiazole moiety . Future research could focus on developing novel and efficient metallo-drugs having lower side effects .
Propriétés
IUPAC Name |
2-(1,3-thiazol-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS/c11-8-4-2-1-3-7(8)9-10-5-6-12-9/h1-6,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOGPRZMQSREDOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=CS2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Thiazol-2-yl)phenol | |
CAS RN |
83053-38-7 | |
| Record name | 2-(1,3-thiazol-2-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

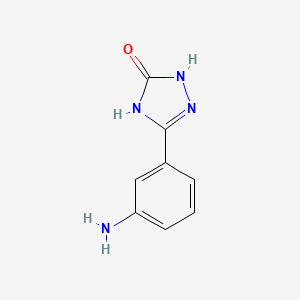
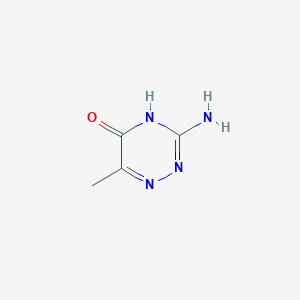
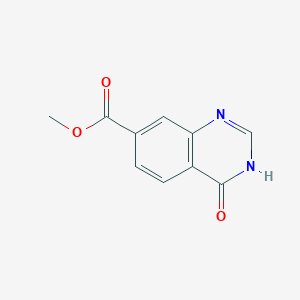
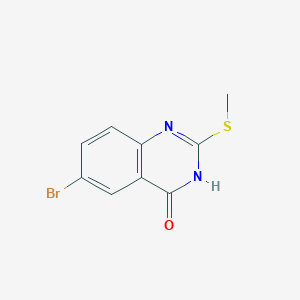
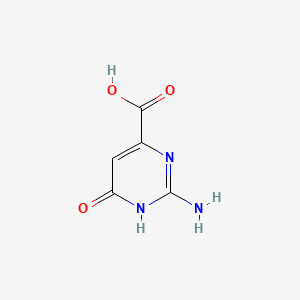
![1-Benzyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B1384224.png)
![[2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid](/img/structure/B1384225.png)
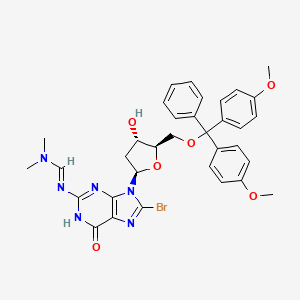
![4-[2-(2-Pyridinyl)vinyl]phenol](/img/structure/B1384228.png)
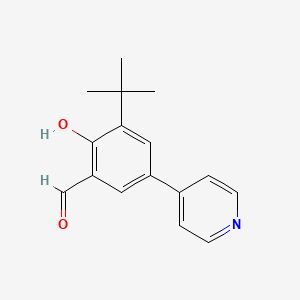
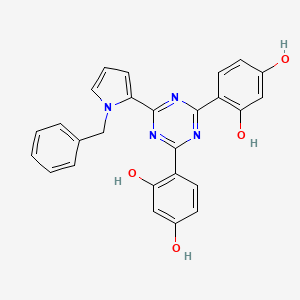
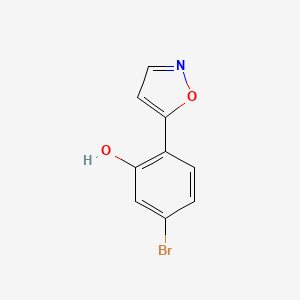
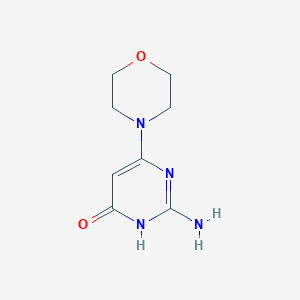
![7-bromo-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1384235.png)